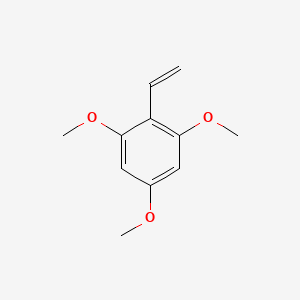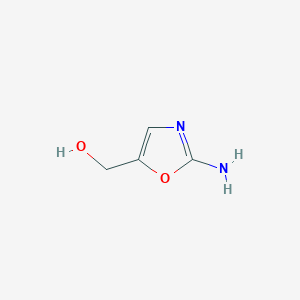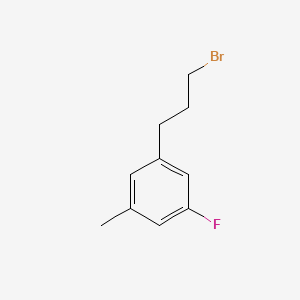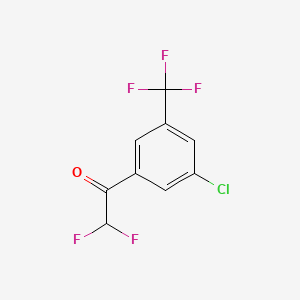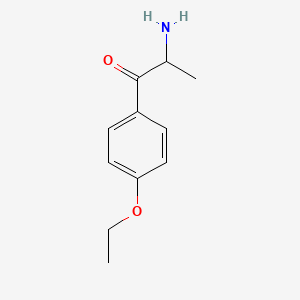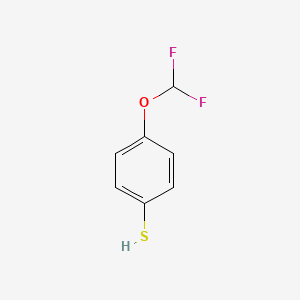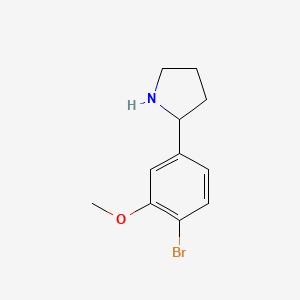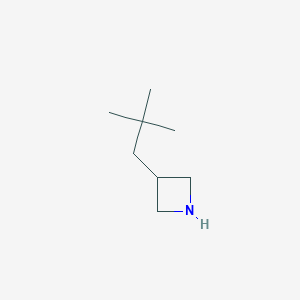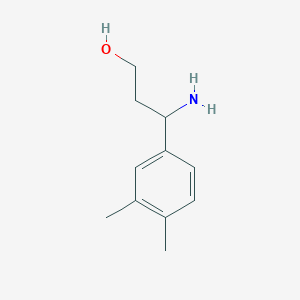
(S)-1-(4-Morpholinophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Morpholinophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and morpholine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and morpholine to form 4-(morpholin-4-yl)acetophenone.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the morpholine ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Halogenated or alkylated phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(4-Morpholinophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Morpholinophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-(Morpholin-4-yl)acetophenone: A precursor in the synthesis of (S)-1-(4-Morpholinophenyl)ethan-1-ol.
1-(4-Piperidinophenyl)ethan-1-ol: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(1S)-1-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1 |
Clave InChI |
OVKCERPEMRDQKS-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)N2CCOCC2)O |
SMILES canónico |
CC(C1=CC=C(C=C1)N2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


